molecular formula C16H13ClN4O2S B12458708 3-[(4-chlorobenzyl)sulfanyl]-4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole

3-[(4-chlorobenzyl)sulfanyl]-4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole

Cat. No.: B12458708
M. Wt: 360.8 g/mol
InChI Key: LIXVZTZIXSMGFE-UHFFFAOYSA-N
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Description

3-[(4-chlorobenzyl)sulfanyl]-4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a triazole ring, which is known for its stability and versatility in various chemical reactions. The presence of the chlorobenzyl, sulfanyl, and nitrophenyl groups further enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorobenzyl)sulfanyl]-4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzyl chloride with sodium sulfide to form 4-chlorobenzyl sulfide. This intermediate is then reacted with 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole under suitable conditions to yield the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorobenzyl)sulfanyl]-4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(4-chlorobenzyl)sulfanyl]-4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors. The presence of the triazole ring and the various substituents likely contribute to its binding affinity and specificity. Further studies are needed to elucidate the exact pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-chlorobenzyl)sulfanyl]-4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity

Properties

Molecular Formula

C16H13ClN4O2S

Molecular Weight

360.8 g/mol

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-4-methyl-5-(3-nitrophenyl)-1,2,4-triazole

InChI

InChI=1S/C16H13ClN4O2S/c1-20-15(12-3-2-4-14(9-12)21(22)23)18-19-16(20)24-10-11-5-7-13(17)8-6-11/h2-9H,10H2,1H3

InChI Key

LIXVZTZIXSMGFE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC2=CC=C(C=C2)Cl)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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